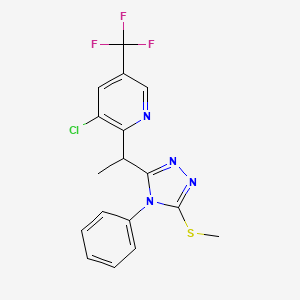
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H14ClF3N4S and its molecular weight is 398.83. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds includes the synthesis of various pyridine and triazole derivatives, which are crucial for developing new materials and chemicals with potential applications in pharmaceuticals and agriculture. For example, Bradiaková et al. (2009) explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, indicating the versatility of pyridine-based compounds in chemical synthesis Bradiaková et al., 2009. Similarly, El-Sayed (2006) discussed the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, demonstrating their importance in developing new antimicrobial agents El-Sayed, 2006.
Biological Activities and Applications
Several studies have been conducted on the biological activities of pyridine and triazole derivatives. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, demonstrating their antimicrobial and antioxidant activities. This highlights the potential of these compounds in medical and pharmaceutical applications Flefel et al., 2018.
Material Science and Catalysis
Pyridine and triazole derivatives also find applications in material science and as catalysts. For instance, Gilbile et al. (2017) discussed the synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate used in the synthesis of certain prazoles. This study emphasizes the importance of such compounds in developing environmentally friendly chemical processes Gilbile et al., 2017.
Supramolecular Chemistry
The field of supramolecular chemistry also benefits from the research on pyridine and triazole derivatives. Costa et al. (2010) designed 1,3,5-triazine-based ligands to favor anion–π and lone pair–π interactions in their coordination compounds, demonstrating the versatility of these compounds in creating complex supramolecular structures Costa et al., 2010.
properties
IUPAC Name |
3-chloro-2-[1-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4S/c1-10(14-13(18)8-11(9-22-14)17(19,20)21)15-23-24-16(26-2)25(15)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLSJXIIFYCXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


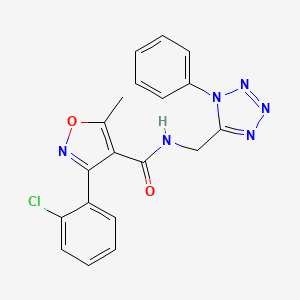
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2975354.png)
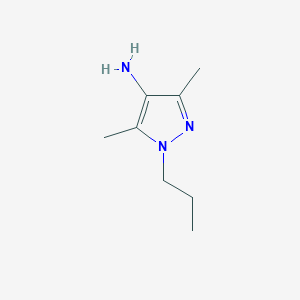


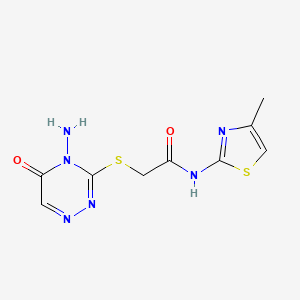
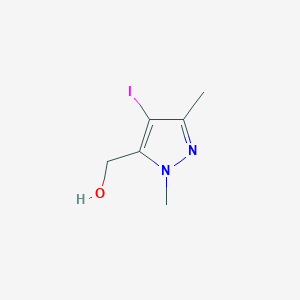
![N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2975363.png)
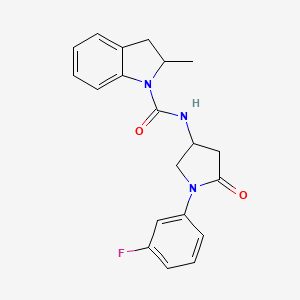
![(2-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2975365.png)

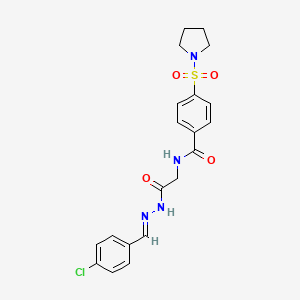
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2975374.png)